N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide
Description
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a bicyclic heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group at position 2 and a pivalamide (2,2-dimethylpropanamide) moiety at position 2.
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-13(2,3)12(18)15-11-9-7-19-8-10(9)16-17(11)14(4,5)6/h7-8H2,1-6H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCAFRLOZPCYGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2CSCC2=NN1C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a thienopyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure characterized by a thieno[3,4-c]pyrazole core and a tert-butyl substituent, which contributes to its diverse chemical properties and biological effects.
Chemical Structure and Properties
The molecular formula for this compound is C₁₄H₁₈N₂OS, with a molecular weight of approximately 270.36 g/mol. The compound's structure includes functional groups that enhance its solubility and reactivity, making it an interesting candidate for various biological applications.
Antimicrobial Properties
Research indicates that thienopyrazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown effectiveness against various microorganisms such as Candida albicans and Escherichia coli . The compound's mechanism of action may involve the inhibition of specific enzymes crucial for microbial growth.
Anticancer Potential
In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. It is suggested that thienopyrazole derivatives can inhibit serine/threonine kinases involved in the MAP kinase signaling pathway. This inhibition may lead to reduced cell proliferation and increased apoptosis in cancer cells .
Anti-inflammatory Effects
This compound has also shown potential anti-inflammatory effects by modulating cytokine production in macrophages. This modulation suggests therapeutic applications in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may bind to serine/threonine kinases and other enzymes, influencing cellular processes such as growth and differentiation .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally related compounds can be beneficial:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-(pyrazol-5-yl)-2-nitrobenzamides | Pyrazole ring with nitrobenzamide | Antimicrobial | Similar core but different substituents |
| N-(tert-butyl)-5,5-dioxido-4,6-dihydrothieno[3,4-c]pyrazol | Dioxido group addition | Neuroprotective | Unique dioxido feature |
| Thienopyridine derivatives | Pyridine ring integration | Cardiovascular | Different ring system affecting activity |
This table highlights how the specific combination of functional groups in this compound confers distinct biological activities not found in other similar compounds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Thieno[3,4-c]pyrazole Derivatives
The primary structural analogs share the thieno[3,4-c]pyrazole core but differ in substituents:
Key Observations :
- Pivalamide vs. Iodobenzamide : The target compound’s pivalamide group enhances steric hindrance compared to the iodobenzamide analog, likely improving metabolic stability but reducing solubility. The iodine substituent in the analog may enable halogen bonding in target interactions but increases molecular weight by ~100 g/mol .
- Tert-Butyl Group : Both compounds retain the 2-tert-butyl group, which stabilizes the conformation of the bicyclic core and may reduce oxidative metabolism .
Heterocyclic Analogs with Divergent Cores
Compounds such as diethyl 3-methyl-5-[...]thiophene-2,4-dicarboxylate () and 7-(4-methylphenyl)-5-phenyl-N-propan-2-yl-pyrrolo[2,3-d]pyrimidin-4-amine () highlight alternative heterocyclic scaffolds:
- Thiophene-Triazole Hybrids: These compounds lack the fused thieno-pyrazole system but incorporate sulfur-containing rings (thiophene) and triazole groups, which may alter electronic properties and binding affinities .
Research Implications
- Structure-Activity Relationships (SAR) : The tert-butyl and pivalamide groups in the target compound likely optimize stability and target engagement compared to less bulky analogs.
- Halogen Effects : The iodobenzamide analog () demonstrates how halogen substituents can modulate electronic properties and binding, though at the cost of solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
